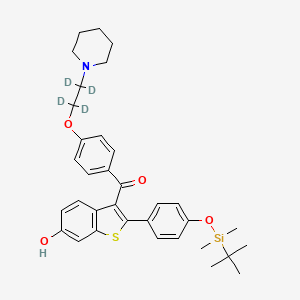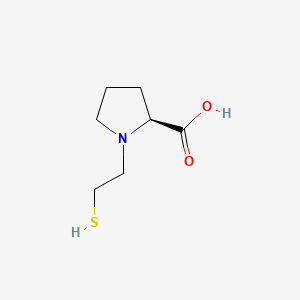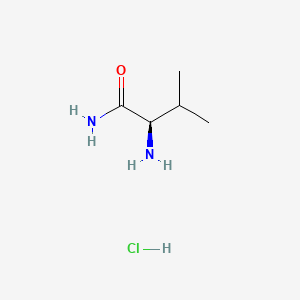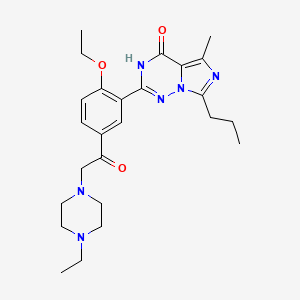
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound has a specific stereochemistry, indicated by the (2R-cis) configuration, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) typically involves the reaction of piperazine with an appropriate alcohol or aldehyde under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired stereochemistry. For example, the reaction can be carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the alcohol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while substitution reactions can produce a variety of piperazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: The compound can be used in studies to investigate its biological activity and interactions with various biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research and development purposes.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Piperazinemethanol,5-(1-methylethyl)-: A similar compound with a different stereochemistry.
N-Methylpiperazine: Another piperazine derivative with different functional groups.
1-(2-Hydroxyethyl)piperazine: A compound with a similar structure but different substituents.
Uniqueness
2-Piperazinemethanol,5-(1-methylethyl)-,(2R-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.
Propiedades
Número CAS |
155225-20-0 |
|---|---|
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[(2R,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
IGFQXSUAFLCMDP-HTQZYQBOSA-N |
SMILES |
CC(C)C1CNC(CN1)CO |
SMILES isomérico |
CC(C)[C@H]1CN[C@H](CN1)CO |
SMILES canónico |
CC(C)C1CNC(CN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


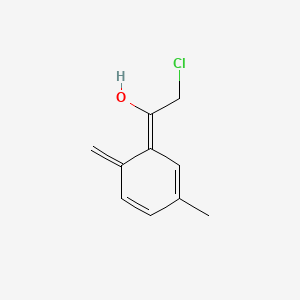
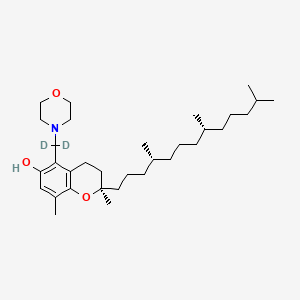
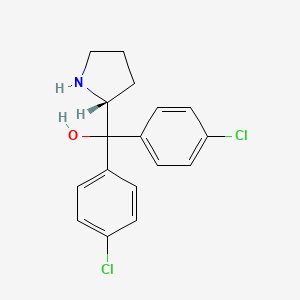
![1-Amino-5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B588847.png)
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)
